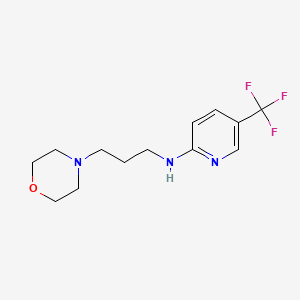
N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine, also known as MPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MPTP is a synthetic compound that was first synthesized in the 1970s and has been widely used in research studies to investigate the mechanisms of neurodegenerative diseases such as Parkinson's disease.
Mecanismo De Acción
N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine is metabolized by the enzyme monoamine oxidase-B (MAO-B) to form MPP+, a toxic compound that selectively damages dopaminergic neurons in the substantia nigra. MPP+ enters the neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The primary biochemical and physiological effects of N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine are the selective damage to dopaminergic neurons in the substantia nigra and the subsequent loss of dopamine in the striatum. This leads to the symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine in lab experiments is that it selectively targets dopaminergic neurons in the substantia nigra, allowing researchers to study the specific effects of dopamine depletion on the brain. However, N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine has several limitations, including its toxicity and the fact that it only models a specific subset of Parkinson's disease cases.
Direcciones Futuras
There are several future directions for research on N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine and its applications in the field of neuroscience. One area of focus is the development of new treatments for Parkinson's disease based on the mechanisms of N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine toxicity. Another area of research is the use of N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine as a tool to investigate the role of dopamine in the brain and its effects on behavior and cognition. Additionally, N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine may have applications in the study of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Métodos De Síntesis
The synthesis of N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine involves several steps, starting from the reaction of 2-cyanopyridine with trifluoroacetic acid to yield 2-trifluoromethylpyridine. This compound is then reacted with morpholine and propylene oxide to form N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine.
Aplicaciones Científicas De Investigación
N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine has been widely used in scientific research to investigate the mechanisms of neurodegenerative diseases such as Parkinson's disease. N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine is known to cause selective damage to dopaminergic neurons in the substantia nigra, leading to the symptoms of Parkinson's disease. By studying the effects of N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine on the brain, researchers hope to gain a better understanding of the underlying mechanisms of Parkinson's disease and develop new treatments for this debilitating condition.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c14-13(15,16)11-2-3-12(18-10-11)17-4-1-5-19-6-8-20-9-7-19/h2-3,10H,1,4-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEPGQMTIYRORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3001208.png)
![2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B3001211.png)
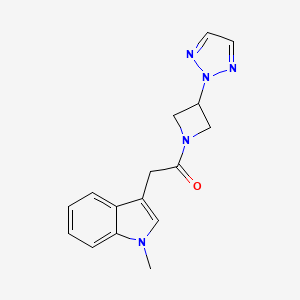
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B3001217.png)
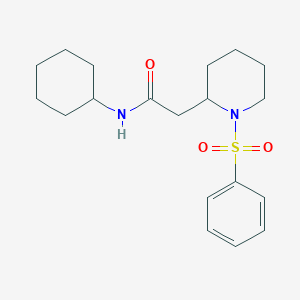
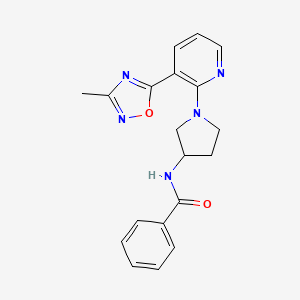
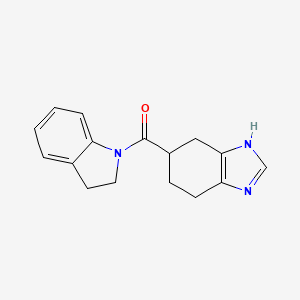
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B3001226.png)
![[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B3001227.png)
![(3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide](/img/structure/B3001228.png)
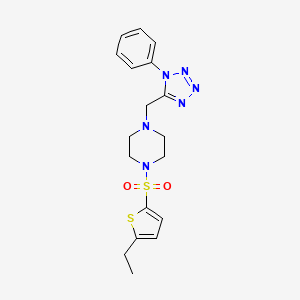
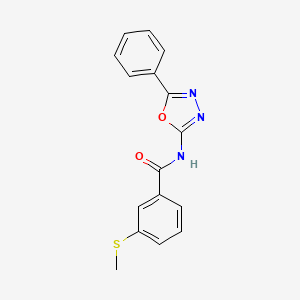
![3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3001231.png)